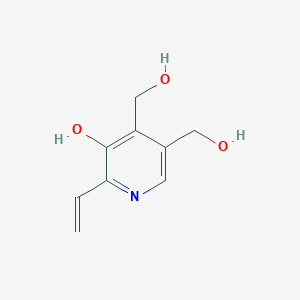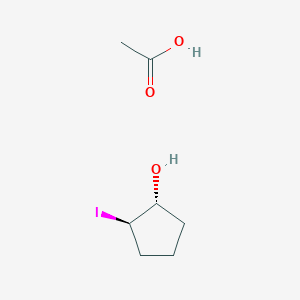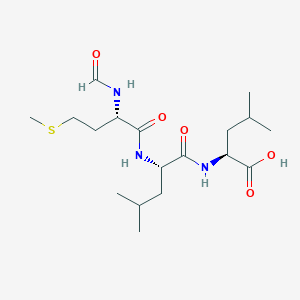
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is a hydroxymethylpyridine derivative with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and an ethenyl group at position 2. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin B6 metabolism.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol involves its conversion to active metabolites, such as pyridoxal phosphate. This coenzyme is essential for the synthesis of amino acids, neurotransmitters, and other biomolecules. The compound interacts with various enzymes and molecular targets, facilitating biochemical reactions and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxal: Another form of vitamin B6, with an aldehyde group instead of hydroxymethyl groups.
Pyridoxamine: Contains an amino group in place of one of the hydroxymethyl groups.
Uniqueness
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This structural variation allows for different applications and interactions compared to other pyridine derivatives.
Eigenschaften
CAS-Nummer |
60331-43-3 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-9(13)7(5-12)6(4-11)3-10-8/h2-3,11-13H,1,4-5H2 |
InChI-Schlüssel |
XONPRJCITMOUQY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC=C(C(=C1O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)








